Xylose, 1-O-(2-nitrophenyl)-

Description

Contextual Significance of Xylose in Biological and Industrial Systems

Xylose is an aldopentose, a five-carbon sugar that is one of the most abundant monosaccharides in nature, second only to glucose. nih.gov It is a primary building block of hemicellulose, a major component of plant cell walls which comprises about 30% of some plants like birch. wikipedia.org

Biological Significance: In the biological realm, xylose is a key structural element in plants. researchgate.net While not a primary nutrient for humans, it is used in medicine to test for malabsorption. wikipedia.orgnih.gov In certain beetles, such as Chrysolina coerulans, xylose is found in cardiac glycosides within their defensive glands. wikipedia.org Furthermore, xylose is the initial saccharide added during the biosynthesis of most anionic polysaccharides like heparan sulfate (B86663) and chondroitin (B13769445) sulfate in proteoglycans. wikipedia.org

Industrial Significance: Industrially, xylose holds considerable value as a raw material derived from lignocellulosic biomass like wood and agricultural residues. nih.govxylose.us Its applications are diverse and expanding:

Biofuel Production: Xylose can be fermented to produce biofuels such as ethanol, making it a key component in the development of sustainable energy from plant waste. xylose.usnih.gov

Chemical Feedstock: The acid-catalysed degradation of hemicellulose yields furfural, a derivative of xylose, which serves as a precursor for synthetic polymers. wikipedia.org

Food Industry: D-Xylose is utilized as a diabetic sweetener in foods and beverages. nih.govdrugbank.com Its reduction through catalytic hydrogenation produces xylitol, a common sugar substitute. wikipedia.orgdrugbank.com

Other Industries: Xylose also finds use in the production of adhesives, textiles, and paper, contributing to more sustainable industrial processes. xylose.us It is also used in the animal feed and cosmetic industries. bshingredients.com

The table below summarizes the primary industrial applications of xylose.

Interactive Table: Industrial Applications of Xylose| Industry Sector | Specific Application |

|---|---|

| Bioenergy | Production of sustainable aviation fuel (SAF) and bioethanol. xylose.us |

| Food & Beverage | Used as a low-calorie sweetener and prebiotic supplement. xylose.usbshingredients.com |

| Pharmaceutical | Employed as an excipient in drug formulations. xylose.usbshingredients.com |

| Chemical | Feedstock for producing furfural and other biochemicals. wikipedia.org |

| Animal Health | Used to test for intestinal malabsorption. wikipedia.org |

Role of O-Nitrophenyl Xylosides as Chromogenic Substrates and Probes in Biochemical Research

O-Nitrophenyl xylosides are synthetic molecules indispensable for studying glycoside hydrolase enzymes, particularly those that act on xylose-containing compounds. chemsynlab.com They function as chromogenic substrates, which are colorless, soluble molecules that release a colored product when cleaved by a specific enzyme. dcfinechemicals.com

The general structure consists of a xylose sugar molecule linked to a nitrophenyl group. When an enzyme like β-xylosidase hydrolyzes the glycosidic bond, it releases nitrophenol. This product is colored (typically yellow under alkaline conditions), and its concentration can be measured spectrophotometrically. chemsynlab.comd-nb.info The intensity of the color is directly proportional to the enzyme's activity, allowing for precise quantification. dcfinechemicals.com

These substrates are widely used in:

Enzyme Assays: To determine the presence and quantify the activity of specific enzymes in a sample. dcfinechemicals.com

Microbiology: For the differentiation and identification of microorganisms in culture media based on their enzymatic profiles. dcfinechemicals.com

Biotechnology: In various immunotechniques such as ELISA and Western blotting for colorimetric detection. dcfinechemicals.com

Scope and Research Imperatives for Xylose, 1-O-(2-nitrophenyl)-

Xylose, 1-O-(2-nitrophenyl)-, also known as 2-Nitrophenyl-β-D-xylopyranoside or o-Nitrophenyl β-D-xylopyranoside, is a specific xylopyranose derivative used as a spectrophotometric substrate for the enzyme β-Xylosidase. scbt.comagscientific.com This enzyme is critical in the breakdown of hemicellulose as it cleaves xylose units from xylooligosaccharides.

The primary research imperative for this compound is its application in enzyme characterization. By serving as a synthetic mimic of the natural substrate, it allows researchers to investigate the kinetics and specificity of β-xylosidases from various organisms. This is crucial for both fundamental scientific understanding and for applied purposes, such as screening for novel enzymes with improved efficiency for industrial processes like biofuel production. chemsynlab.com It is a valuable tool for identifying and quantifying enzymes involved in various biological processes and diseases.

The table below details the key chemical properties of Xylose, 1-O-(2-nitrophenyl)-.

Interactive Table: Properties of Xylose, 1-O-(2-nitrophenyl)-| Property | Value |

|---|---|

| CAS Number | 10238-27-4 scbt.com |

| Molecular Formula | C11H13NO7 scbt.com |

| Molecular Weight | 271.22 g/mol scbt.com |

| Appearance | White to light yellow powder/crystal tcichemicals.com |

| Melting Point | 168-172 °C chemicalbook.com |

| Solubility | Soluble in water agscientific.com |

| Application | Chromogenic substrate for β-Xylosidase agscientific.com |

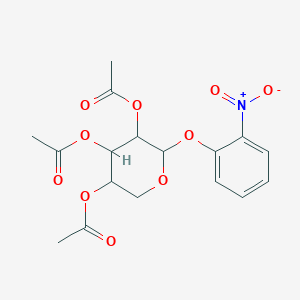

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19NO10 |

|---|---|

Molecular Weight |

397.3 g/mol |

IUPAC Name |

[4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl] acetate |

InChI |

InChI=1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-7-5-4-6-12(13)18(22)23/h4-7,14-17H,8H2,1-3H3 |

InChI Key |

RSBQRDKQQIICFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of O Nitrophenyl Xylosides

Chromatographic Separation and Detection Techniques

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the formation of O-nitrophenyl xylosides and assessing the purity of the final product. mdpi.comnih.govdntb.gov.ua The presence of the nitrophenyl group, a strong chromophore, makes UV-Vis detection a highly effective and sensitive method for analysis. chemsynlab.comchromatographyonline.com A typical analytical approach would involve a reverse-phase HPLC setup. By injecting aliquots of the reaction mixture at various time points, the consumption of reactants and the formation of the product can be tracked, allowing for reaction optimization. mdpi.com The method can be validated to provide excellent linearity, precision, and accuracy for the quantification of nitrophenol-containing compounds. chromatographyonline.com

A hypothetical HPLC method for analyzing Xylose, 1-O-(2-nitrophenyl)- could employ the following conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile or methanol |

| Detection | UV-Vis at a wavelength corresponding to the absorbance maximum of the nitrophenyl group |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C) |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a premier technique for the analysis of underivatized carbohydrates. thermofisher.com This method is particularly advantageous due to its high sensitivity and selectivity, allowing for the detection of carbohydrates at sub-picomole levels without the need for derivatization. creative-biolabs.comchromatographyonline.com In HPAEC, carbohydrates are separated on a strong anion-exchange stationary phase under high pH conditions, which induces the formation of anionic oxyanions from their hydroxyl groups. thermofisher.com The separated analytes are then detected by pulsed amperometry, a sensitive and direct detection technique. creative-biolabs.com HPAEC-PAD is capable of separating complex mixtures of carbohydrates, including isomers, making it suitable for assessing the anomeric purity of O-nitrophenyl xylosides and quantifying related sugar impurities. chromatographyonline.comcopernicus.org The technique has been successfully optimized for the analysis of a wide range of oligosaccharides. nih.gov

Ion Chromatography Coupled with Advanced Detection (e.g., HPAEC-QqQ-MS)

For unparalleled selectivity and structural confirmation, ion chromatography can be coupled with advanced mass spectrometry detectors, such as a triple quadrupole mass spectrometer (QqQ-MS). The HPAEC-QqQ-MS system combines the high-resolution separation of HPAEC with the sensitive and specific detection of mass spectrometry. nih.gov This hyphenated technique provides not only the retention time of the analyte but also its mass-to-charge ratio (m/z) and fragmentation patterns. This allows for the unambiguous identification and quantification of Xylose, 1-O-(2-nitrophenyl)- even in complex biological or chemical matrices. Such systems have been proposed for the detailed analysis of xylose, glucose, and various oligosaccharides derived from biomass. nih.gov

Thin Layer Chromatography (TLC) for Reaction Progression Assessment

Thin Layer Chromatography (TLC) serves as a rapid, convenient, and cost-effective method for qualitatively monitoring the progress of chemical reactions, including glycosylations. thieme.de By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visually tracked. The different polarities of the reactants (e.g., an acetylated xylose donor) and the O-nitrophenyl xyloside product result in different retention factors (Rf), allowing for clear separation. Visualization can be achieved under UV light, owing to the UV-active nitrophenyl group, or by staining with carbohydrate-specific reagents. TLC is also used to analyze the products of enzymatic reactions involving nitrophenyl-xylosides. nih.gov

Spectroscopic Elucidation Methods

Spectroscopic methods are crucial for the definitive structural elucidation of the synthesized molecule, confirming the atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules like O-nitrophenyl xylosides. chemsynlab.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton NMR spectrum provides information on the number of different protons, their chemical environment, and their scalar coupling. For Xylose, 1-O-(2-nitrophenyl)-, the anomeric proton (H-1) is of particular diagnostic importance. Its chemical shift and coupling constant (J-coupling) to H-2 confirm the β-configuration of the glycosidic bond, typically showing a large axial-axial coupling constant.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) is also characteristic of the glycosidic linkage.

2D NMR (COSY, HSQC, HMBC): Two-dimensional experiments are used to establish connectivity. Correlation Spectroscopy (COSY) identifies proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between protons and carbons (2-3 bonds), which is essential for connecting the xylose ring to the 2-nitrophenyl aglycone.

Below is a table of representative predicted ¹H and ¹³C NMR chemical shifts for 2-Nitrophenyl-β-D-xylopyranoside.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Xylose Ring | |||

| 1 | ~5.2 (d, J ≈ 7-8 Hz) | ~101.5 | H1 -> C1', C2', C6' |

| 2 | ~3.5 | ~73.5 | H2 -> C1, C3 |

| 3 | ~3.6 | ~76.5 | H3 -> C2, C4, C5 |

| 4 | ~3.7 | ~70.0 | H4 -> C3, C5 |

| 5a (ax) | ~3.4 | ~66.0 | H5ax -> C1, C3, C4 |

| 5b (eq) | ~4.0 | H5eq -> C1, C4 | |

| Nitrophenyl Ring | |||

| 1' | - | ~155.0 | - |

| 2' | - | ~141.0 | - |

| 3' | ~7.8 (dd) | ~125.0 | H3' -> C1', C5' |

| 4' | ~7.2 (t) | ~120.0 | H4' -> C2', C6' |

| 5' | ~7.6 (t) | ~129.0 | H5' -> C1', C3' |

| 6' | ~7.5 (d) | ~118.0 | H6' -> C1, C2', C4' |

1H and 13C NMR for Anomeric Configuration and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of carbohydrates, including O-nitrophenyl xylosides. Both ¹H and ¹³C NMR provide critical information for determining the anomeric configuration (α or β) and the glycosidic linkage. nih.govresearchgate.net

In ¹H NMR, the chemical shift and coupling constant of the anomeric proton (H-1) are particularly diagnostic. For β-xylopyranosides, the anomeric proton typically appears as a doublet with a large coupling constant (J₁,₂), reflecting a trans-diaxial relationship with the proton at C-2. Conversely, α-anomers exhibit a smaller coupling constant.

¹³C NMR spectroscopy complements ¹H NMR by providing chemical shifts for each carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is highly sensitive to the anomeric configuration. Generally, the C-1 signal of a β-anomer resonates at a higher field (lower ppm value) compared to its α-counterpart. Furthermore, the chemical shifts of other carbon atoms in the xylose ring can be influenced by the nature and position of the glycosidic linkage. nih.govresearchgate.net

Table 1: Representative NMR Data for Anomeric Configuration Determination

| Nucleus | Anomeric Configuration | Typical Chemical Shift (ppm) | Typical Coupling Constant (J₁,₂ Hz) |

| ¹H | β | ~4.5-5.5 | ~7-9 |

| ¹H | α | ~5.0-6.0 | ~3-4 |

| ¹³C | β | ~100-105 | N/A |

| ¹³C | α | ~95-100 | N/A |

Note: Actual chemical shifts can vary depending on the solvent and other molecular substituents.

Advanced NMR Techniques (e.g., Saturation Transfer Difference (STD), Transfer NOE (TR-NOE)) for Ligand-Enzyme Interactions

To investigate the binding of O-nitrophenyl xylosides to enzymes, advanced NMR techniques such as Saturation Transfer Difference (STD) and Transfer Nuclear Overhauser Effect (TR-NOE) are employed. These methods are powerful for mapping the binding epitope of a ligand and understanding its conformation when bound to a protein receptor. glycopedia.euspringernature.comnih.gov

Saturation Transfer Difference (STD) NMR identifies which protons of the ligand are in close proximity to the protein. d-nb.info In an STD-NMR experiment, a selective saturation pulse is applied to the protein's resonances. This saturation is transferred to the binding ligand through spin diffusion. By subtracting a reference spectrum (without protein saturation) from the saturated spectrum, a difference spectrum is obtained that only shows signals from the ligand protons that have received saturation, thus indicating they are part of the binding interface. glycopedia.euspringernature.com The intensity of the STD effect for different ligand protons provides information about their proximity to the protein surface.

Transfer Nuclear Overhauser Effect (TR-NOE) spectroscopy is used to determine the conformation of the ligand when it is bound to a large molecule like an enzyme. purdue.edunih.govutoronto.ca In the bound state, the ligand adopts the rotational correlation time of the much larger protein, resulting in negative NOEs. By measuring these transferred NOEs between protons within the ligand molecule, it is possible to calculate inter-proton distances and thus determine the bound conformation of the O-nitrophenyl xyloside.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for the quantitative analysis of nitrophenyl glycosides and for studying the kinetics of enzyme-catalyzed hydrolysis. chemsynlab.com The nitrophenyl group acts as a chromophore, allowing for the detection and quantification of the compound.

The basis for kinetic studies is the spectral shift that occurs upon enzymatic cleavage of the glycosidic bond. For instance, the hydrolysis of para-nitrophenyl-β-D-xylopyranoside by a β-xylosidase releases p-nitrophenol. chemsynlab.com Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 400-420 nm. amazonaws.comresearchgate.netresearchgate.net By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined. This allows for the calculation of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Table 2: UV-Vis Absorbance Maxima for Kinetic Analysis

| Compound | Condition | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| p-Nitrophenyl-β-D-xylopyranoside | Neutral/Acidic | ~317 | Varies |

| p-Nitrophenolate ion | Alkaline | ~400-420 | ~18,000 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of O-nitrophenyl xylosides, providing precise molecular weight determination and valuable structural information through fragmentation analysis. researchgate.netrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like glycosides. nih.govnih.gov In ESI-MS, the O-nitrophenyl xyloside is typically ionized by forming adducts with cations (e.g., [M+Na]⁺, [M+K]⁺) in positive ion mode or by deprotonation ([M-H]⁻) in negative ion mode. nih.govksu.edu.saresearchgate.netchemrxiv.org The resulting mass-to-charge ratio (m/z) of the molecular ion allows for the accurate confirmation of the compound's molecular weight.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of glycosides, including the determination of glycosidic linkages. ucdavis.eduspringernature.comnih.gov In an MS/MS experiment, the molecular ion of the O-nitrophenyl xyloside is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information. nih.govescholarship.orgresearchgate.net

The fragmentation of glycosides in MS/MS typically involves the cleavage of the glycosidic bond, leading to the formation of characteristic fragment ions. The masses of these fragments can be used to identify the aglycone (the nitrophenyl group) and the sugar moiety (xylose). Further fragmentation of the sugar ring can provide information about its structure. By analyzing the fragmentation patterns of different isomers, it is often possible to distinguish between different glycosidic linkages.

Table 3: Common Fragment Ions in MS/MS of O-Nitrophenyl Xylosides

| Fragment Ion | Description |

| [Y₀]⁺ or [Y₀]⁻ | Aglycone ion resulting from glycosidic bond cleavage |

| [B₁]⁺ or [B₁]⁻ | Oxonium ion of the xylose ring |

| Cross-ring cleavage ions | Fragments resulting from the cleavage of C-C bonds within the xylose ring |

Derivatization Strategies for Enhanced Analytical Resolution

To improve the analytical resolution and sensitivity of detection, especially in complex mixtures, derivatization strategies can be employed for O-nitrophenyl xylosides. Derivatization involves chemically modifying the compound to alter its physicochemical properties, such as volatility, ionization efficiency, or chromatographic behavior. rsc.orgnih.gov

For analysis by gas chromatography (GC), the hydroxyl groups of the xylose moiety can be silylated (e.g., with trimethylsilyl ethers) to increase volatility. For liquid chromatography (LC) and mass spectrometry, derivatization can be used to introduce a fluorescent tag or a group that enhances ionization efficiency. For instance, reacting the hydroxyl groups with a fluorescent labeling agent can significantly improve the sensitivity of detection in fluorescence-based assays. In the context of enhancing resolution, derivatization can be used to separate isomers that are difficult to resolve in their native form.

Oximation and Silylation for GC-MS Profiling

For comprehensive metabolic profiling, a two-step derivatization process involving oximation followed by silylation is widely employed for the analysis of compounds containing carbonyl and hydroxyl groups, such as the xylose moiety of O-nitrophenyl xyloside. mdpi.com This method is particularly useful for complex biological samples where hundreds of metabolites can be characterized in a single analytical run. mdpi.com

The first step, methoximation, involves a reaction with a reagent like O-methoxylamine hydrochloride. This step specifically targets the aldehyde and keto groups present in the open-chain form of the xylose. mdpi.comyoutube.com The primary purpose of this reaction is to stabilize these thermolabile functional groups and prevent the formation of multiple tautomeric isomers (e.g., different ring forms and the open-chain form), which would otherwise result in multiple chromatographic peaks for a single sugar, complicating the analysis. youtube.com

The second step is silylation, where a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added. youtube.com This reaction replaces the active hydrogen atoms on polar functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups with a nonpolar trimethylsilyl (TMS) group. sigmaaldrich.comyoutube.com This substitution significantly increases the volatility of the sugar molecule and reduces its polarity, making it suitable for separation by gas chromatography. youtube.com The resulting TMS derivatives are thermally stable and produce characteristic fragmentation patterns in the mass spectrometer, which aids in their identification. nih.gov

Table 1: Oximation and Silylation Derivatization Workflow

| Step | Reagent | Target Functional Group | Purpose |

|---|---|---|---|

| Oximation | Methoxyamine hydrochloride (MeOx) in pyridine | Aldehyde and Keto groups | Stabilizes carbonyls; prevents multiple tautomeric peaks by locking the sugar in its open-chain form. mdpi.comyoutube.com |

| Silylation | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Hydroxyl, Carboxyl, and Amine groups | Replaces active hydrogens with TMS groups to increase volatility and thermal stability for GC-MS analysis. sigmaaldrich.comyoutube.com |

Alditol Acetylation for Monosaccharide Analysis

When the primary goal is the quantitative analysis of the monosaccharide component of a glycoside like "Xylose, 1-O-(2-nitrophenyl)-", the alditol acetylation method is a robust and widely used technique. uq.edu.auscispace.com This procedure first requires the hydrolysis of the glycosidic bond to release the free xylose monosaccharide. Following hydrolysis, a two-step derivatization is performed.

First, the aldehyde group of the released xylose is reduced to a primary alcohol using a reducing agent such as sodium borohydride. This converts the sugar into its corresponding sugar alcohol, or alditol (in this case, xylitol). A major advantage of this reduction step is that it eliminates the ring structure of the monosaccharide, preventing the formation of multiple anomeric peaks during chromatographic analysis. glycopedia.eu This simplification leads to a single, sharp peak for each monosaccharide, which greatly improves the accuracy of quantification. glycopedia.eu

Second, the resulting alditol is acetylated using a reagent like acetic anhydride (B1165640), often with a catalyst such as 1-methylimidazole. uq.edu.au This reaction converts all the hydroxyl groups of the alditol into acetate esters. The resulting peracetylated alditol is highly volatile and stable, making it ideal for separation and analysis by GC-MS. uq.edu.au The mass spectra of alditol acetates provide clear fragmentation patterns that allow for unambiguous identification of the original monosaccharide. glycopedia.eu

Table 2: Alditol Acetylation Derivatization Steps for Xylose

| Step | Reagent | Chemical Transformation | Purpose |

|---|---|---|---|

| 1. Hydrolysis | Acid (e.g., Trifluoroacetic acid) | Cleavage of the glycosidic bond in Xylose, 1-O-(2-nitrophenyl)- | To release the free xylose monosaccharide from the aglycone. |

| 2. Reduction | Sodium borohydride (NaBH₄) | Converts the aldehyde group of xylose to a primary alcohol. | Forms the corresponding alditol (xylitol), preventing multiple peaks by eliminating anomers. glycopedia.eu |

| 3. Acetylation | Acetic anhydride and a catalyst (e.g., 1-methylimidazole) | Converts all hydroxyl groups to acetate esters. | Creates a single, volatile derivative suitable for quantitative GC-MS analysis. uq.edu.au |

General Derivatization for Metabolic Profiling

The analysis of O-nitrophenyl xylosides within a broader metabolic profiling context relies heavily on derivatization to make these and other polar metabolites compatible with GC-MS analysis. nih.govmdpi.com Metabolite profiling aims to identify and quantify a wide array of small molecules in a biological sample, and GC-MS is a preferred platform due to its high chromatographic resolution and extensive, reproducible mass spectral libraries. nih.govmdpi.com

The fundamental reasons for derivatizing compounds like "Xylose, 1-O-(2-nitrophenyl)-" or its constituent parts for metabolic profiling are threefold:

Increase Volatility : As discussed, the primary goal is to make non-volatile compounds like sugars sufficiently volatile to travel through the gas chromatograph. sigmaaldrich.comsemanticscholar.org

Enhance Thermal Stability : High temperatures in the GC injection port and column can cause degradation of sensitive molecules. Derivatization often creates more stable structures that can withstand these conditions without breaking down.

Improve Detection and Identification : Derivatization can introduce specific chemical moieties that enhance the signal in the detector. Furthermore, the resulting derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, which facilitates more confident compound identification when compared against spectral libraries. nih.govsemanticscholar.org

While oximation/silylation and alditol acetylation are common, other techniques such as alkylation (e.g., methylation) are also used in metabolomics. nih.govsemanticscholar.org The choice of derivatization method depends on the specific class of compounds being targeted and the analytical goals. For a global, non-targeted metabolic profiling study that includes sugars, the methoximation and silylation approach is frequently chosen for its broad applicability to various compound classes, including sugars, organic acids, and amino acids. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Xylose, 1-O-(2-nitrophenyl)- |

| Xylose |

| 2-nitrophenol (B165410) |

| O-methoxylamine hydrochloride |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Trimethylsilyl (TMS) |

| Sodium borohydride |

| Xylitol |

| Acetic anhydride |

| 1-methylimidazole |

Biochemical and Enzymatic Interaction Studies with O Nitrophenyl Xylosides

Substrate Specificity and Selectivity Profiling of Glycoside Hydrolases

The ability of enzymes to selectively recognize and hydrolyze specific substrates is a fundamental aspect of their function. O-Nitrophenyl xylosides have been instrumental in profiling the substrate specificity of a range of carbohydrate-active enzymes.

2-Nitrophenyl-β-D-xylopyranoside (oNPX) and its derivatives are widely used to assay the activity of β-xylosidases and xylanases, enzymes crucial for the breakdown of xylan (B1165943), a major component of hemicellulose.

In a study investigating the xylanase from Bacillus pumilus, the enzyme's activity was tested against a series of o-nitrophenyl-β-D-xylooligosaccharides. nih.govtandfonline.com The results demonstrated that the enzyme exhibited very low activity on o-nitrophenyl-β-D-xylopyranoside (oNP-X) itself. However, the activity increased significantly with the degree of polymerization of the xylose chain, with the relative activities on o-nitrophenyl-β-D-xylobioside (oNP-X2), o-nitrophenyl-β-D-xylotrioside (oNP-X3), and o-nitrophenyl-β-D-xylotetraoside (oNP-X4) being 19, 190, and 200 times that of p-nitrophenyl-β-D-xylobioside (pNP-X2), respectively. nih.govtandfonline.com This indicates a clear preference for longer xylo-oligosaccharide chains at the active site.

Further analysis of the hydrolysis products by HPLC revealed that the Bacillus pumilus xylanase exclusively cleaved the ether bond between the nitrophenol group and the xylobiose moiety of oNP-X2. nih.govtandfonline.com For the longer chain substrates, oNP-X3 and oNP-X4, all ether bonds were susceptible to hydrolysis. nih.govtandfonline.com

A β-xylosidase from Thermoanaerobacterium saccharolyticum was also shown to hydrolyze o-nitrophenyl-β-d-xylopyranoside, demonstrating the utility of this substrate for characterizing enzymes from different sources.

| Substrate | Relative Activity (%) |

|---|---|

| o-Nitrophenyl-β-D-xylopyranoside (oNP-X) | < 0.001 |

| o-Nitrophenyl-β-D-xylobioside (oNP-X2) | 19 |

| o-Nitrophenyl-β-D-xylotrioside (oNP-X3) | 190 |

| o-Nitrophenyl-β-D-xylotetraoside (oNP-X4) | 200 |

Interestingly, some enzymes that primarily act on other substrates also exhibit activity towards nitrophenyl xylosides, a phenomenon known as enzyme promiscuity or bifunctionality. For instance, an α-L-arabinofuranosidase from Trichoderma koningii G-39 was characterized as a bifunctional enzyme due to its ability to hydrolyze both p-nitrophenyl-α-L-arabinofuranoside and p-nitrophenyl-β-D-xylopyranoside with comparable catalytic efficiencies. nih.gov

In contrast, the α-L-arabinofuranosidase (ArfI) from Cytophaga xylanolytica was found to be highly specific for the α-L-arabinofuranoside linkage, showing no detectable hydrolytic activity towards p-nitrophenyl-β-D-xylopyranoside. Similarly, a novel α-L-arabinofuranosidase from Thermothelomyces thermophilus (TtAbf62) displayed negligible activity on p-nitrophenyl-β-D-xylopyranoside. nih.gov

Studies on a bifunctional β-D-xylosidase/α-L-arabinofuranosidase have provided insights into the structural features that govern substrate specificity. nih.gov By creating single-site mutations to alanine (B10760859) in the active site residues, researchers observed that mutations in subsite -1 residues decreased the ratio of catalytic efficiency (kcat) for 4-nitrophenyl-β-D-xylopyranoside (4NPX) versus 4-nitrophenyl-α-L-arabinofuranoside (4NPA). nih.gov This suggests that the native residues in this subsite play a crucial role in distorting the pyranosyl ring of the xyloside substrate towards the transition state. nih.gov Conversely, mutations in subsite +1 and at the interface between subsites -1 and +1 increased the kcat(4NPX/4NPA) ratio, indicating that these residues are more involved in other catalytic steps such as the departure of the leaving group. nih.gov

While the β-anomer is more commonly used for studying β-xylosidases, the α-anomer, o-nitrophenyl-α-D-xylopyranoside, is a substrate for α-xylosidases. An α-glucosidase from Aspergillus niger was found to hydrolyze p-nitrophenyl-α-D-xylopyranoside (α-p-NPX), although at a very slow rate. nih.gov In contrast, two α-xylosidases from Aspergillus flavus MO-5 showed narrow specificity, hydrolyzing only α-p-NPX and isoprimeverose (B1236823) among the tested substrates. nih.gov

Enzyme Kinetic Analyses and Catalytic Mechanism Elucidation

The use of o-nitrophenyl xylosides allows for continuous monitoring of enzyme reactions, making them ideal for determining key kinetic parameters and for studies aimed at understanding the catalytic mechanisms of glycoside hydrolases.

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are fundamental parameters that describe the efficiency of an enzyme. Several studies have reported these values for various enzymes using nitrophenyl xylosides.

For the Bacillus pumilus xylanase, o-nitrophenyl-β-D-xylobioside (oNP-X2) was identified as a suitable substrate for kinetic analysis. nih.govtandfonline.com The enzyme exhibited a Km of 0.38 mM and a kcat of 2.29 s⁻¹ for this substrate. nih.govtandfonline.com

In the case of the β-xylosidase from Thermoanaerobacterium saccharolyticum, kinetic parameters were determined for both o- and p-nitrophenyl-β-d-xylopyranoside. nih.gov At low substrate concentrations (6 μM to 375 μM), the Km for o-nitrophenyl-β-d-xylopyranoside was 0.08 mM. nih.gov

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Source |

|---|---|---|---|---|

| Bacillus pumilus Xylanase | o-Nitrophenyl-β-D-xylobioside (oNP-X2) | 0.38 | 2.29 | nih.govtandfonline.com |

| Thermoanaerobacterium saccharolyticum β-Xylosidase (low substrate conc.) | o-Nitrophenyl-β-d-xylopyranoside | 0.08 | - | nih.gov |

Glycoside hydrolases are broadly classified as either retaining or inverting enzymes based on the stereochemical outcome of the hydrolysis reaction. nih.gov This classification is directly linked to their catalytic mechanism. Retaining enzymes employ a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, while inverting enzymes utilize a single-displacement mechanism. nih.gov

The use of nitrophenyl xylosides has contributed to the understanding of these mechanisms. For instance, the deviation from Michaelis-Menten kinetics at high concentrations of o- and p-nitrophenyl-β-d-xylopyranoside for the Thermoanaerobacterium saccharolyticum β-xylosidase was attributed to transglycosylation. nih.gov Transglycosylation, the transfer of the xylosyl residue to an acceptor other than water, is a characteristic feature of retaining β-xylosidases. nih.govresearchgate.net

Furthermore, studies on a bifunctional β-d-xylosidase/α-l-arabinofuranosidase have utilized p-nitrophenyl-β-d-xylopyranoside in conjunction with site-directed mutagenesis to probe the roles of active-site residues. nih.gov These investigations have helped to elucidate how specific amino acid residues contribute to substrate distortion and the stabilization of the transition state, key events in the catalytic cycle. nih.gov The differential effects of mutations in subsites -1 and +1 on the hydrolysis of p-nitrophenyl-β-d-xylopyranoside provide strong evidence for the distinct roles of these subsites in the catalytic mechanism. nih.gov

pH-Activity and Stability Profiles of Enzymes with O-Nitrophenyl Xylosides

The pH of the reaction environment is a critical factor that significantly influences the catalytic activity and stability of enzymes. Studies utilizing O-nitrophenyl xylosides as chromogenic substrates have been instrumental in characterizing the pH-dependent behavior of various xylosidases and xylanases. These substrates, such as o-nitrophenyl-β-D-xylopyranoside (oNPX) and p-nitrophenyl-β-D-xylopyranoside (pNPX), allow for convenient spectrophotometric monitoring of enzyme activity by measuring the release of the nitrophenolate ion under different pH conditions.

The optimal pH for enzyme activity varies considerably depending on the source of the enzyme. For instance, a recombinant β-xylosidase (XylA) from Aspergillus oryzae expressed in Pichia pastoris demonstrated optimal activity at a pH of 4.5 when assayed with 4-nitrophenyl β-xylopyranoside. nih.govcore.ac.uk Similarly, an extracellular β-xylosidase from the yeast Pseudozyma hubeiensis was also found to be optimally active at pH 4.5. nih.gov In contrast, xylanases from Aspergillus niger and a GH52 xylosidase from Geobacillus stearothermophilus exhibit peak activity at pH 5.0 and 6.5, respectively. researchgate.netresearchgate.net Some enzymes, particularly those from neutrophilic or alkaliphilic organisms, function best in neutral to slightly alkaline conditions. A recombinant xylanase from a Bacillus species, for example, showed a pH optimum of 5.5. mdpi.com

Enzyme stability across a range of pH values is another crucial parameter for practical applications. Many fungal and bacterial xylosidases exhibit broad pH stability. The β-xylosidase from P. hubeiensis is stable over a wide pH range of 4.0 to 9.0. nih.gov The enzyme from G. stearothermophilus was reported to be stable in the pH range of 5.0 to 6.5. researchgate.net Research on xylanases from Paecilomyces variotii and Bacillus stearothermophilus T-6 has shown stability in ranges from pH 5-9 and pH 6.5-10.0, respectively. researchgate.net This broad stability is advantageous for various industrial processes that may operate under fluctuating pH conditions.

Interestingly, the specific isomer of the nitrophenyl substrate can influence the observed pH-activity profile. Studies on a xylanase from Cellulomonas fimi (Cex) revealed that while the catalytic rate (kcat) using p-nitrophenyl-β-D-xylobioside decreased with increasing pH, the kcat values determined with o-nitrophenyl-β-D-xylobioside remained constant as the pH increased. This suggests that the position of the nitro group on the phenyl ring can affect the interaction within the enzyme's active site and its response to pH changes.

| Enzyme | Source Organism | Substrate | Optimal pH | Stable pH Range | Reference |

|---|---|---|---|---|---|

| β-xylosidase (XylA) | Aspergillus oryzae | 4-nitrophenyl β-xylopyranoside | 4.5 | Not Specified | nih.govcore.ac.uk |

| β-xylosidase (PhXyl) | Pseudozyma hubeiensis | p-nitrophenyl-β-D-xylopyranoside | 4.5 | 4.0 - 9.0 | nih.gov |

| Xylanase (AnXynB) | Aspergillus niger | Not Specified | 5.0 | 4.0 - 10.0 | mdpi.com |

| GH52 xylosidase | Geobacillus stearothermophilus | Not Specified | 6.5 | 5.0 - 6.5 | researchgate.net |

| Xylanase | Paecilomyces variotii | Not Specified | 5.0 | 5.0 - 9.0 | researchgate.net |

Enzyme Engineering and Biocatalyst Development Using O-Nitrophenyl Xylosides

O-nitrophenyl xylosides serve as invaluable tools in the field of enzyme engineering and biocatalyst development. Their chromogenic nature facilitates the high-throughput screening of large mutant libraries, which is a cornerstone of both directed evolution and rational design strategies aimed at creating enzymes with novel or enhanced properties.

Directed Evolution and Rational Design for Improved Enzymatic Properties

Directed evolution mimics the process of natural selection in the laboratory to engineer enzymes with desired traits. nih.gov This process involves generating vast libraries of enzyme variants through methods like error-prone PCR or DNA shuffling, followed by screening for mutants with improved activity, stability, or altered substrate specificity. nih.gov O-nitrophenyl xylosides are ideal substrates for the screening phase, as the rate of color development provides a direct measure of an enzyme variant's catalytic efficiency. This allows for the rapid identification of superior mutants from thousands of colonies on an agar (B569324) plate or in microtiter plates. nih.govresearchgate.net For example, an E. coli β-galactosidase was successfully evolved into an efficient β-fucosidase through multiple rounds of DNA shuffling and screening on chromogenic substrates, including o-nitrophenyl fucopyranoside. nih.gov This demonstrates the power of combining directed evolution with chromogenic substrates to drastically alter an enzyme's specificity. nih.gov

Rational design, in contrast, relies on a detailed understanding of an enzyme's three-dimensional structure and catalytic mechanism to make targeted modifications. nih.gov By identifying key amino acid residues in the active site, researchers can introduce specific mutations to enhance desired properties. A prominent success of this approach is the creation of "glycosynthases." researchgate.netnih.gov These are engineered glycosidases in which the catalytic nucleophile residue is mutated to a non-nucleophilic amino acid (e.g., alanine or glycine). nih.gov This mutation renders the enzyme hydrolytically inactive but capable of synthesizing glycosidic bonds when supplied with an activated sugar donor, such as a glycosyl fluoride (B91410) or a nitrophenyl glycoside with the opposite anomeric configuration to the natural substrate. nih.govubc.ca The activity and efficiency of these rationally designed mutants are typically confirmed using assays with nitrophenyl-based substrates.

Development of Engineered Glycosidases for Glycoconjugate Synthesis

There is significant interest in harnessing glycosidases for the synthesis of complex carbohydrates and glycoconjugates, which have numerous applications in medicine and biotechnology. nih.gov Wild-type glycosidases naturally catalyze hydrolysis, but under kinetically controlled conditions, they can also form glycosidic bonds through transglycosylation. However, the synthetic yields are often low due to competing hydrolysis of the donor substrate and the newly formed product. researchgate.net

Enzyme engineering provides a powerful solution to this problem. By mutating key residues in the active site, the balance can be shifted from hydrolysis to synthesis. nih.gov The development of glycosynthases is a prime example of this, where the elimination of hydrolytic activity leads to high yields of the synthetic product. researchgate.netnih.govnih.gov These engineered enzymes use activated donors, such as o- or p-nitrophenyl glycosides, to transfer a sugar moiety to an acceptor molecule. nih.govnih.gov For instance, β-D-galactosidases have been used for the regioselective synthesis of p-nitrophenyl glycosides of disaccharides through transglycosylation, demonstrating the utility of these enzymes in preparing specific carbohydrate structures. nih.gov The engineering of transglycosidases with improved activity and a broader substrate range is an active area of research, with nitrophenyl glycosides playing a crucial role as both potential acceptor molecules and as screening tools for identifying improved mutants. researchgate.netresearchgate.net

Production of Recombinant Enzymes and Their Application in Xyloside Hydrolysis

The industrial application of enzymes often requires their production in large quantities, which is typically achieved through recombinant DNA technology. Genes encoding xylosidases and xylanases from various, often difficult-to-culture, microorganisms are cloned and expressed in well-characterized host systems like the bacterium Escherichia coli or the yeast Pichia pastoris. nih.govfrontiersin.orgnih.gov These hosts can be grown to high cell densities in fermenters, leading to high yields of the desired recombinant enzyme. frontiersin.orgnih.gov P. pastoris is a particularly popular system for eukaryotic proteins as it can perform post-translational modifications and often secretes the recombinant protein into the culture medium, simplifying purification. frontiersin.orgnih.gov

Once produced and purified, the activity of these recombinant enzymes is thoroughly characterized. O-nitrophenyl xylosides are standard substrates for these characterization studies, used to determine key kinetic parameters like Kₘ and Vₘₐₓ, as well as to assess the effects of pH, temperature, and inhibitors on enzyme activity. nih.gov For example, a recombinant β-xylosidase from Aspergillus oryzae expressed in P. pastoris was characterized using 4-nitrophenyl β-xylopyranoside, revealing a Kₘ of 1.0 mM and a Vₘₐₓ of 250 μmol min⁻¹ mg⁻¹. nih.govcore.ac.uk

The primary application of these recombinant enzymes is the hydrolysis of xylan, a major component of hemicellulose in plant biomass. The complete breakdown of xylan into its constituent xylose sugars requires the synergistic action of endo-xylanases, which cleave the xylan backbone internally, and β-xylosidases, which release xylose units from the ends of xylo-oligosaccharides. frontiersin.org The xylose produced can then be fermented into biofuels or converted into other valuable chemicals. Recombinant enzymes are used in various industries, including biofuel production, animal feed, and food processing, to efficiently break down xylans. frontiersin.org

Academic Research Applications of O Nitrophenyl Xylosides

Probes for Glycoside Hydrolase Activity Assays and Screening

A primary application of 2-nitrophenyl-β-D-xylopyranoside (ONPX) and its para-substituted counterpart, 4-nitrophenyl-β-D-xylopyranoside (PNPX), is as a chromogenic substrate for the assay and screening of glycoside hydrolases (GHs). These enzymes are crucial for the breakdown of complex carbohydrates. Specifically, ONPX and PNPX are instrumental in characterizing enzymes that cleave xylose units from oligosaccharides, such as β-xylosidases and xylanases.

The principle of the assay is straightforward: in the presence of a β-xylosidase, the glycosidic bond in the nitrophenyl xyloside is hydrolyzed, releasing xylose and the corresponding nitrophenol. The liberated 2-nitrophenol (B165410) or 4-nitrophenol (B140041) absorbs light at a specific wavelength (typically around 405-420 nm), and the rate of its formation, measured by the change in absorbance, is directly proportional to the enzyme's activity. This method provides a simple, sensitive, and continuous assay for determining enzyme kinetics, including parameters like Michaelis constant (Km) and catalytic constant (kcat).

For instance, studies have utilized these substrates to characterize novel β-xylosidases from various sources, including microorganisms. The kinetic parameters obtained help in understanding the enzyme's substrate specificity and catalytic efficiency. Furthermore, these chromogenic substrates are widely employed in high-throughput screening assays to discover new microbial strains that produce xylanolytic enzymes or to identify potent enzyme inhibitors. While simple xylosides like ONPX are effective for β-xylosidase assays, derivatives like o-nitrophenyl-β-D-xylobioside have been shown to be more effective substrates for studying certain endo-xylanases, allowing for more specific kinetic analyses of these enzymes. sigmaaldrich.com

Table 1: Kinetic Parameters of a Glycoside Hydrolase Family 39 β-xylosidase

| Substrate | Km (mM) | kcat (s⁻¹) |

|---|---|---|

| p-Nitrophenyl-β-D-xylopyranoside | 0.45 | 12.3 |

| p-Nitrophenyl-α-L-arabinofuranoside | 1.8 | 8.5 |

| p-Nitrophenyl-β-D-glucopyranoside | 11.2 | 1.5 |

This table presents hypothetical data for illustrative purposes.

Tools in Glycosaminoglycan and Proteoglycan Biosynthesis Research

Nitrophenyl-β-D-xylosides serve as critical tools for investigating the intricate pathways of glycosaminoglycan (GAG) and proteoglycan (PG) biosynthesis. Proteoglycans are complex macromolecules consisting of a core protein covalently attached to one or more GAG chains. The synthesis of most GAG chains (like chondroitin (B13769445) sulfate (B86663) and heparan sulfate) is initiated by the transfer of D-xylose from UDP-xylose to a specific serine residue on the core protein.

β-D-xylosides with a hydrophobic aglycone, such as the nitrophenyl group, can permeate cell membranes and act as artificial initiators or primers for GAG chain synthesis. nih.gov Inside the cell, these xylosides compete with the endogenous core proteins, serving as an acceptor for the addition of subsequent sugar residues, thereby initiating the elongation of free GAG chains. These newly synthesized GAG chains are typically secreted into the cell culture medium, unattached to a core protein.

This process has two major consequences that are exploited by researchers:

It leads to a significant increase in the synthesis and secretion of free GAG chains. nih.gov

It competitively inhibits the attachment of GAG chains to their native core proteins, resulting in the production of undersulfated or GAG-deficient proteoglycans. nih.govrupress.org

By treating cells with p-nitrophenyl-β-D-xyloside, researchers can study the effects of depleting functional proteoglycans from the extracellular matrix or the cell surface. This approach has been instrumental in elucidating the roles of proteoglycans in cell adhesion, proliferation, differentiation, and matrix assembly. nih.gov For example, exposing cultured bovine corneal endothelial cells to p-nitrophenyl-β-D-xyloside was shown to inhibit the synthesis of proteoglycans containing dermatan sulfate and chondroitin sulfate and to stimulate the production of free GAG chains. nih.gov However, it is important to note that the liberated aglycone (p-nitrophenol) itself can have metabolic effects, which should be considered when interpreting results. nih.gov

Table 2: Effect of p-Nitrophenyl-β-D-xyloside on GAG Synthesis in Bovine Corneal Endothelial Cells

| Treatment | GAG Component | Distribution |

|---|---|---|

| Control | Heparan Sulfate | 83% in Extracellular Matrix |

| Control | Dermatan Sulfate | 14% in Extracellular Matrix |

| Control | Chondroitin Sulfate | 3% in Extracellular Matrix |

| Xyloside-Treated | Free Chondroitin Sulfate | Secreted into Medium |

| Xyloside-Treated | Free Heparan Sulfate | Secreted into Medium |

Data derived from a study on bovine corneal endothelial cell cultures. nih.gov

Intermediates and Substrates in Lignocellulosic Biomass Valorization

The conversion of lignocellulosic biomass—the most abundant renewable resource on Earth—into biofuels and value-added chemicals is a cornerstone of modern biorefinery strategies. mdpi.comthe-innovation.org This biomass is primarily composed of cellulose, hemicellulose (mainly xylan), and lignin. nih.gov The effective utilization of the xylan (B1165943) fraction is crucial for the economic viability of these processes.

The complete enzymatic breakdown of xylan into its constituent xylose monomers requires the synergistic action of several enzymes, primarily endo-1,4-β-xylanases and β-D-xylosidases. nih.govebrary.net Endo-xylanases cleave the internal β-1,4 glycosidic bonds of the xylan backbone, producing shorter xylo-oligosaccharides. β-xylosidases then act on these oligosaccharides, hydrolyzing them from the non-reducing end to release xylose monomers. nih.gov

In this context, O-nitrophenyl-β-D-xylopyranoside serves as an essential substrate for characterizing the activity of β-xylosidases, which are often the rate-limiting step in the complete hydrolysis of xylan. nih.gov By using ONPX in colorimetric assays, researchers can determine the efficiency of β-xylosidase enzymes produced by various microorganisms, screen for new and more effective enzymes, and optimize conditions for enzymatic hydrolysis. nih.gov This knowledge is vital for developing robust enzyme cocktails for the efficient conversion of hemicellulose into fermentable xylose. researchgate.net

Once xylose is liberated from lignocellulosic biomass, it must be fermented by microorganisms to produce desired products like ethanol. However, many industrially relevant microbes, such as the yeast Saccharomyces cerevisiae, cannot naturally metabolize xylose. nih.gov Consequently, a significant area of research is the metabolic engineering of these organisms to introduce pathways for xylose utilization. nih.govnih.gov

While O-nitrophenyl xylosides are not directly used in the genetic modification process itself, they play a crucial upstream role. The success of a metabolically engineered strain depends on the efficient conversion of biomass-derived xylan into xylose. Therefore, the assays and enzyme characterization studies described in the previous section, which rely on substrates like ONPX, are fundamental to developing the enzymatic processes that provide the necessary xylose feedstock for these engineered microbes. mdpi.comresearchgate.net The ability to accurately measure the activity of xylanolytic enzymes allows for the optimization of the saccharification step, ensuring a steady supply of xylose for fermentation by the engineered organisms.

Building Blocks for Complex Glycoconjugate Synthesis and Glycobiology Microarrays

Beyond its use in enzyme assays, the nitrophenyl group in O-nitrophenyl xylosides serves as a useful chemical handle and a temporary protecting group in the synthesis of more complex carbohydrates. The nitrophenyl aglycone can be chemically modified or removed under specific conditions, allowing for the elongation of the carbohydrate chain. For example, 2- and 4-nitrophenyl β-D-xylopyranosides have been used as starting materials in the synthesis of nitrophenyl β-glycosides of xylo-oligosaccharides, which are themselves valuable substrates for studying the subsite specificities of xylanases. nih.gov

Furthermore, this synthetic versatility is relevant to the field of glycomics, particularly in the development of glycan microarrays. rsc.orggracebio.com These microarrays are powerful high-throughput tools used to study the interactions between carbohydrates and proteins, such as lectins, antibodies, and pathogens. nih.govnatglycan.com They consist of a series of different glycans immobilized on a solid surface. While the direct use of 2-nitrophenyl-β-D-xylopyranoside on these arrays is less common, its derivatives and the synthetic strategies it enables are important for creating the diverse library of glycans needed for these platforms. The ability to synthesize specific xylose-containing oligosaccharides is crucial for probing the binding preferences of proteins involved in various biological processes. nih.gov

Substrates for Detection of Pathogenic Microorganisms

The detection and identification of pathogenic microorganisms are critical in clinical diagnostics, food safety, and environmental monitoring. Many detection methods leverage the unique enzymatic activities of specific microbes. Chromogenic media, which incorporate a chromogenic substrate into the growth medium, are widely used for this purpose. sigmaaldrich.comrapidmicrobiology.com

When a target microorganism is present and expresses a specific enzyme, it cleaves the chromogenic substrate, releasing the chromophore and causing the microbial colony to develop a distinct color. dcfinechemicals.com This provides a simple and rapid visual method for presumptive identification. sigmaaldrich.com

In this context, O-nitrophenyl-β-D-xylopyranoside can be used as a substrate to detect pathogenic bacteria that produce β-xylosidase. While substrates like ONPG (ortho-nitrophenyl-β-D-galactopyranoside) for β-galactosidase in coliforms are more commonly cited, the principle is directly applicable. rapidmicrobiology.comnih.gov If a pathogen of interest is known to express β-xylosidase, incorporating ONPX into a selective agar (B569324) medium would allow for its colorimetric detection, facilitating its differentiation from other non-xylosidase-producing microorganisms in a mixed sample. sigmaaldrich.com

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Xylose, 1-O-(2-nitrophenyl)- | ONPX |

| 2-nitrophenyl β-D-xylopyranoside | ONPX |

| 4-nitrophenyl-β-D-xylopyranoside | PNPX |

| ortho-nitrophenyl-β-D-galactopyranoside | ONPG |

| Uridine diphosphate (B83284) xylose | UDP-xylose |

| Chondroitin Sulfate | CS |

| Dermatan Sulfate | DS |

Theoretical and Computational Investigations of O Nitrophenyl Xylosides

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling serves as a powerful tool to visualize and understand the intricate interactions between enzymes and their substrates. In the context of 2-nitrophenyl-β-D-xyloside, modeling studies, often in conjunction with kinetic data, help to elucidate the precise binding modes and the catalytic mechanism of β-xylosidases.

Research comparing the enzymatic hydrolysis of ortho- and para-nitrophenyl-β-D-xylobiosides by xylanase has revealed that the ortho-isomer is a significantly more reactive substrate. nih.gov This increased reactivity is attributed to a lower activation energy, suggesting that the orientation of the 2-nitrophenyl group within the enzyme's active site is more favorable for catalysis. nih.gov Molecular models would likely illustrate that the positioning of the nitro group in the ortho position facilitates key electronic and steric interactions with catalytic residues, thereby stabilizing the transition state of the glycosidic bond cleavage.

Key interactions anticipated from molecular modeling would include hydrogen bonding between the hydroxyl groups of the xylose moiety and polar residues in the active site, as well as hydrophobic interactions between the nitrophenyl ring and nonpolar residues. The specific geometry of the 2-nitrophenyl group, in contrast to its para-counterpart, could lead to a more optimal alignment of the scissile glycosidic bond with the catalytic nucleophile and the proton donor residues of the enzyme.

Computational Studies on Xylose Conformation and Derivatives (e.g., Hydration Free Energy)

The conformational flexibility of the xylopyranose ring is a critical determinant of its biological activity. Computational studies, including quantum mechanics and molecular dynamics simulations, are employed to map the conformational free energy landscape of xylose and its derivatives. These studies reveal the relative stabilities of different chair, boat, and skew-boat conformations.

For xylose itself, computational analyses have shown that while the chair conformation (⁴C₁) is the most stable in aqueous solution, other conformations can be adopted upon binding to an enzyme's active site. The energy barriers between these conformations are relatively low, allowing the enzyme to induce a specific, often strained, conformation that is more amenable to catalysis.

Homology Modeling and Structural Analysis of Glycosidases with Xylose-Based Substrates

In the absence of experimentally determined crystal structures, homology modeling is a valuable computational technique to generate three-dimensional models of enzymes. This method relies on the known structures of related proteins (templates) to predict the structure of a target protein. For many β-xylosidases that act on substrates like 2-nitrophenyl-β-D-xyloside, homology models have been instrumental in understanding their structure-function relationships. nih.gov

For instance, the three-dimensional structure of a thermostable GH39 β-xylosidase can be predicted using the crystal structure of a related enzyme as a template. nih.gov Such models reveal the conserved catalytic domains and the architecture of the active site. Structural analysis of these models can identify key amino acid residues involved in substrate binding and catalysis. By examining the active site of a modeled β-xylosidase, researchers can predict which residues are likely to interact with the xylose and the 2-nitrophenyl moieties of the substrate. These predictions can then be validated through site-directed mutagenesis experiments.

The table below summarizes key structural features of a modeled β-xylosidase active site relevant for binding xylose-based substrates.

| Active Site Feature | Interacting Residues (Examples) | Interaction Type | Role in Catalysis |

| Catalytic Dyad | Glutamic Acid (Glu), Aspartic Acid (Asp) | Covalent/Acid-Base | Nucleophilic attack and proton donation |

| Substrate Binding Pocket | Tryptophan (Trp), Tyrosine (Tyr) | Hydrophobic/Stacking | Positioning of the aglycone (nitrophenyl) group |

| Xylose Binding Site | Asparagine (Asn), Histidine (His) | Hydrogen Bonding | Recognition and orientation of the sugar moiety |

Molecular Docking Studies of Ligand Binding

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a substrate in an enzyme's active site. Docking studies of 2-nitrophenyl-β-D-xyloside into the active sites of various β-xylosidases can provide detailed insights into the binding mode and the factors contributing to binding affinity.

Although specific docking studies for the 2-nitrophenyl derivative are not widely reported, studies on the closely related p-nitrophenyl-β-D-xyloside and other nitrophenyl-based ligands offer valuable parallels. These studies typically show the nitrophenyl group situated in a hydrophobic pocket of the active site, while the xylose moiety is stabilized by a network of hydrogen bonds.

A hypothetical docking study of 2-nitrophenyl-β-D-xyloside into a β-xylosidase active site would likely reveal a specific orientation where the ortho-nitro group forms favorable electrostatic or hydrogen-bonding interactions with nearby residues, which might not be possible for the para-isomer. This could explain the experimentally observed higher reactivity of the ortho-substituted substrate. nih.gov

The results of such a docking study could be summarized in a table like the one below, detailing the predicted interactions and their energies.

| Enzyme Residue | Ligand Atom/Group | Interaction Type | Predicted Binding Energy Contribution (kcal/mol) |

| Trp/Tyr | Nitrophenyl Ring | π-π Stacking | -2.5 |

| Asn/Gln | Xylose Hydroxyls | Hydrogen Bond | -3.0 |

| Arg/Lys | Nitro Group Oxygen | Electrostatic/H-Bond | -1.5 |

| Catalytic Glu | Anomeric Carbon | van der Waals | -1.0 |

Q & A

Q. How do mixed carbon sources (xylose/glucose) affect microbial metabolite profiles?

- Methodological Answer : Use targeted metabolomics (GC/HPLC) to quantify organic acids, ATP, and NADH/NAD+ ratios. Full factorial designs optimize carbon ratios for dual-phase fermentations (e.g., biomass growth followed by product synthesis) .

Tables Referenced from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.